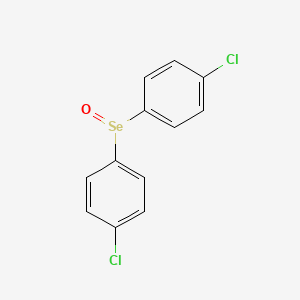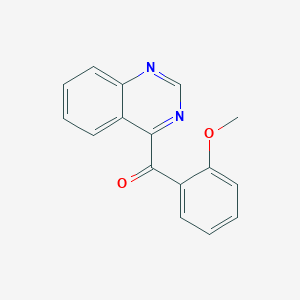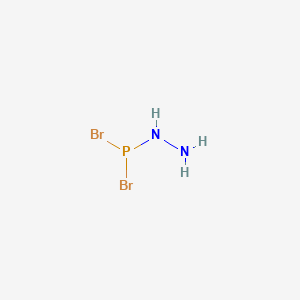
Phosphorohydrazidous dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorohydrazidous dibromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, nitrogen, and bromine atoms, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphorohydrazidous dibromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrazine hydrate, followed by the addition of bromine. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent quality and yield of the compound. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorohydrazidous dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield phosphorohydrazidic acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphorohydrazidous dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which phosphorohydrazidous dibromide exerts its effects involves the interaction of its phosphorus and bromine atoms with target molecules. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Phosphorohydrazidous dibromide can be compared with other similar compounds, such as:
Dibromomethane: Both compounds contain bromine atoms, but this compound has additional phosphorus and nitrogen atoms, making it more versatile in chemical reactions.
Triphenylphosphine dibromide: This compound also contains phosphorus and bromine, but its structure and reactivity differ significantly from this compound.
The uniqueness of this compound lies in its combination of phosphorus, nitrogen, and bromine atoms, which confer distinct reactivity and potential for diverse applications.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and versatile reactivity. Its preparation methods, chemical reactions, and applications in research and industry highlight its importance and potential for future developments.
Propiedades
Número CAS |
55125-30-9 |
|---|---|
Fórmula molecular |
Br2H3N2P |
Peso molecular |
221.82 g/mol |
Nombre IUPAC |
dibromophosphanylhydrazine |
InChI |
InChI=1S/Br2H3N2P/c1-5(2)4-3/h4H,3H2 |
Clave InChI |
ILTUJSDJKVGXMT-UHFFFAOYSA-N |
SMILES canónico |
NNP(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


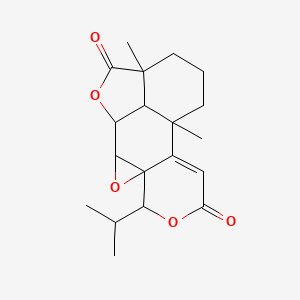
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
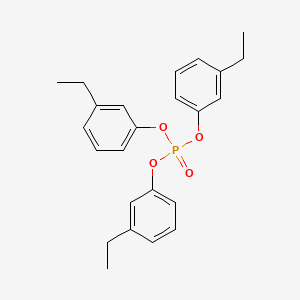
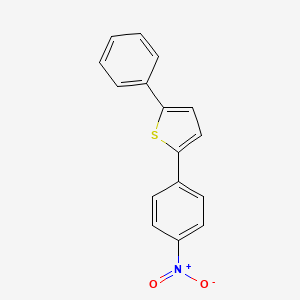
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
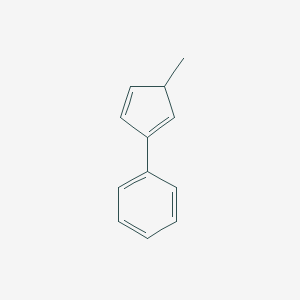
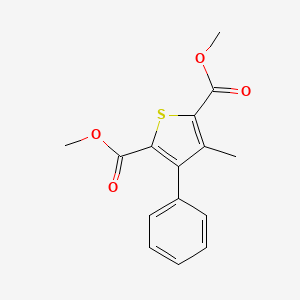
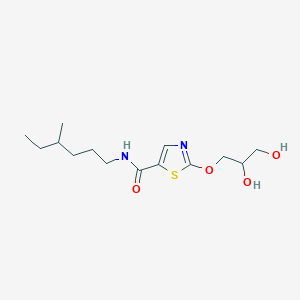
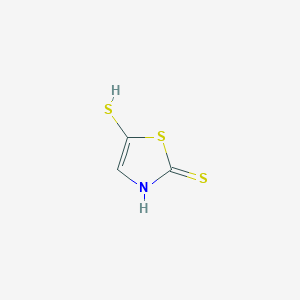
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
